Aristolactam BIII

Übersicht

Beschreibung

Aristolactam BIII is a naturally occurring phenanthrene lactam alkaloid derived from herbal plants, particularly from the Aristolochiaceae family. This compound has garnered significant attention due to its potent biological activities, including its role as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor . DYRK1A is a significant pathogenic factor in Down syndrome, and its inhibition is considered a therapeutic strategy for modifying the disease .

Wissenschaftliche Forschungsanwendungen

Aristolactam BIII has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of phenanthrene lactam alkaloids.

Wirkmechanismus

Target of Action

Aristolactam BIII is a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a significant pathogenic factor in Down syndrome, where it is overexpressed due to trisomy of human chromosome 21 .

Mode of Action

This compound potently inhibits the kinase activity of DYRK1A in vitro . It effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .

Biochemical Pathways

The inhibition of DYRK1A by this compound affects the phosphorylation of Tau, a protein that stabilizes microtubules in neurons . Over-phosphorylation of Tau can lead to the formation of neurofibrillary tangles, a hallmark of several neurodegenerative diseases.

Pharmacokinetics

It’s known that this compound can be administered orally .

Result of Action

This compound rescues the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts and neurological and phenotypic defects of Down syndrome-like Drosophila models . It also acutely suppresses Tau hyperphosphorylation in the brain of DYRK1A transgenic mice .

Biochemische Analyse

Biochemical Properties

Aristolactam BIII potently inhibits the kinase activity of DYRK1A . It effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells . The inhibition of DYRK1A by this compound is considered a therapeutic strategy to modify diseases related to DYRK1A overexpression .

Cellular Effects

This compound has been shown to rescue the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts . It also ameliorates neurological and phenotypic defects of Down Syndrome-like Drosophila models . This compound significantly increased cyclin D1 content in primary fibroblasts of DYRK1A transgenic mice and increased BrdU labeling by 2–3 times .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DYRK1A’s kinase activity . This inhibition effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells . The suppression of Tau hyperphosphorylation is believed to be a key factor in the therapeutic potential of this compound for the treatment of DYRK1A-related diseases .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been demonstrated that this compound can ameliorate cognitive impairment in DYRK1A overexpression mice in vivo .

Metabolic Pathways

It is known that this compound inhibits DYRK1A, which plays a significant role in various cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. It has been isolated from the roots of certain plant species , suggesting that it may be transported and distributed within these plants.

Subcellular Localization

Given its role as a DYRK1A inhibitor, it is likely that it localizes to areas of the cell where DYRK1A is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of aristolactam alkaloids, including Aristolactam BIII, can be achieved through a synergistic combination of C–H bond activation and dehydro-Diels–Alder reactions . The synthesis involves the oxidative cyclization of benzamides with vinyl sulfone, leading to 3-methyleneisoindolin-1-ones via a ruthenium-catalyzed C–H bond activation. This is followed by a dehydro-Diels–Alder reaction and fluoride ion-mediated desulfonylation of 3-methyleneisoindolin-1-ones with benzynes .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. the synthetic methodologies developed for laboratory-scale production can potentially be adapted for industrial applications with further optimization.

Analyse Chemischer Reaktionen

Types of Reactions: Aristolactam BIII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Vergleich Mit ähnlichen Verbindungen

- Aristolactam AIIIA

- Aristolactam BII

- Aristolactam FI

- Aristolactam FII

Comparison: Aristolactam BIII is unique among aristolactams due to its potent inhibitory effect on DYRK1A. While other aristolactams also exhibit biological activities, such as cytotoxicity and anti-inflammatory properties, this compound’s specificity for DYRK1A makes it particularly valuable for research related to Down syndrome and other DYRK1A-associated diseases .

Eigenschaften

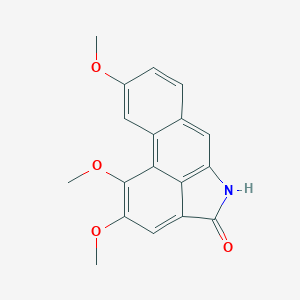

IUPAC Name |

4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGOEOSXXHWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Aristolactam BIII?

A1: this compound has shown promising biological activity, particularly as a DYRK1A inhibitor []. This inhibition has been linked to the rescue of Down syndrome-related phenotypes in research studies []. Additionally, this compound has demonstrated cytotoxic activity against several cancer cell lines, including P-388, HT-29, and A549 [].

Q2: Where is this compound naturally found?

A2: this compound has been isolated from various plant species, including Ottonia anisum [], Piper arborescens [], and Fissistigma balansae []. These plants belong to the Piperaceae family, known for its diverse chemical constituents and medicinal properties.

Q3: Are there any synthetic routes available for producing this compound?

A3: While the provided research papers do not delve into the specific synthesis of this compound, they highlight a general approach for synthesizing phenanthrene lactams, including other aristolactams []. This method employs a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction using isoindolin-1-one and 2-formylphenylboronic acid []. Adapting this method for this compound synthesis could be an area of further exploration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.